2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile
CAS No.:
Cat. No.: VC13763507
Molecular Formula: C48H30N4
Molecular Weight: 662.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H30N4 |
|---|---|
| Molecular Weight | 662.8 g/mol |
| IUPAC Name | 2-[4-[3,6,8-tris[4-(cyanomethyl)phenyl]pyren-1-yl]phenyl]acetonitrile |
| Standard InChI | InChI=1S/C48H30N4/c49-25-21-31-1-9-35(10-2-31)43-29-44(36-11-3-32(4-12-36)22-26-50)40-19-20-42-46(38-15-7-34(8-16-38)24-28-52)30-45(37-13-5-33(6-14-37)23-27-51)41-18-17-39(43)47(40)48(41)42/h1-20,29-30H,21-24H2 |
| Standard InChI Key | WGPFIQPUISHGFZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC#N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N |
| Canonical SMILES | C1=CC(=CC=C1CC#N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a central pyrene moiety substituted at its 1,3,6,8-positions with benzene rings, each para-substituted with an acetonitrile (-CH2CN) group. This tetrahedral symmetry suggests a rigid, planar structure conducive to π-π stacking interactions, a feature critical for applications in optoelectronics and porous materials .
Table 1: Hypothetical Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C40H24N4 (estimated) |
| Molecular Weight | 584.65 g/mol (calculated) |
| CAS Number | Not formally assigned |
| Symmetry | D2h (planar) |
The absence of a defined CAS number and molecular weight in available databases highlights the compound’s niche research status. Its structural similarity to 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (CAS 1610471-69-6) , a well-studied COF ligand, implies shared synthetic and functional characteristics.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis route for 2,2',2'',2'''-(pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile is documented, analogous compounds suggest a multi-step approach:
-
Friedel-Crafts Alkylation: Pyrene undergoes electrophilic substitution with benzyl bromide derivatives to install benzene rings.
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Nitrile Functionalization: Subsequent cyanoethylation introduces acetonitrile groups via nucleophilic substitution .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents | Temperature | Yield (Est.) |
|---|---|---|---|
| 1 | Pyrene, AlCl3, C6H5CH2Br | 80°C | 60–70% |
| 2 | NaCN, DMSO | 120°C | 40–50% |
The use of aqueous-phase copper(I) acetonitrile complexes could facilitate nitrile coordination during purification, though this remains speculative.
Spectroscopic Characterization
Hypothetical characterization data, inferred from related PAHs :
-
IR Spectroscopy: Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (aromatic C=C).
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NMR: A singlets at δ 2.22 ppm (CH2CN) and aromatic proton signals between δ 7.5–8.5 ppm .
Physicochemical Properties
Thermal Stability
The compound’s extended conjugation system likely confers high thermal stability, akin to pyrene-based COFs that withstand temperatures >400°C .
Solubility and Reactivity
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Solubility: Poor in polar solvents (water, ethanol) due to aromaticity; soluble in DMF or DCM.
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Reactivity: Nitrile groups may participate in cycloaddition reactions or serve as ligands for transition metals .
Applications in Advanced Materials
Covalent Organic Frameworks (COFs)
Structural analogs like PyTA-BC-Ph-COF exhibit:
Table 3: Performance Metrics of Pyrene-Based COFs
| Property | Value (Analog) | Potential (Target Compound) |
|---|---|---|
| Proton Conductivity | 10⁻² S cm⁻¹ at 70°C | Moderate (requires sulfonation) |
| Photocurrent Density | 100 μA cm⁻² | Comparable with optimized doping |
Optoelectronics
The π-conjugated system suggests utility in organic light-emitting diodes (OLEDs) or photovoltaic cells, though experimental validation is needed.
Challenges and Future Directions
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